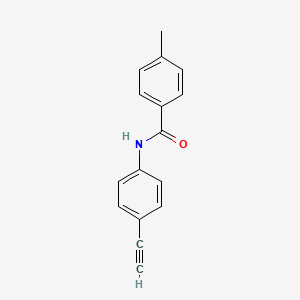

N-(4-ethynylphenyl)-4-methylbenzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“N-(4-Ethynylphenyl)-4-methylbenzamide” is a research chemical . It’s used for a variety of research applications .

Synthesis Analysis

The synthesis of similar compounds, such as microporous organic polymers (MOPs) based on tetraethynyl monomers like tetrakis(4-ethynylphenyl)methane and tetrakis(4-ethynylphenyl)silane, has been reported . These MOPs were synthesized via a conventional Sonogashira–Hagihara coupling reaction .Chemical Reactions Analysis

The synthesis of porous organic polymer materials, which could potentially include “N-(4-ethynylphenyl)-4-methylbenzamide”, has been a subject of significant research interest . The synthesis involves various chemical reactions to build structures with different functionalities .Aplicaciones Científicas De Investigación

Click Chemistry and Synthetic Approaches

The introduction of azide derivatives in synthetic methodologies has paved the way for a wide range of acyclic and cyclic nitrogen compounds. Phenyl azide, discovered in 1864, and hydrazoic acid, discovered in 1890, were early examples. Since the 1950s, scientists have explored organic azide derivatives extensively. N-(4-ethynylphenyl)-4-methylbenzamide can participate in click chemistry reactions, such as copper-catalyzed azide-alkyne cycloadditions (CuAAC), leading to diverse products. These synthetic approaches enable the creation of novel materials with potential applications in drug discovery, materials science, and catalysis .

Photodynamic Therapy (PDT)

Porphyrinoids, including N-(4-ethynylphenyl)-4-methylbenzamide, exhibit photophysical properties that make them suitable for PDT. In PDT, light activates photosensitizers, leading to the generation of reactive oxygen species that selectively destroy cancer cells or pathogens. The conjugation of this compound with other moieties enhances its photodynamic activity, making it a promising candidate for cancer therapy .

Supramolecular Assembly and Functional Materials

Researchers have explored bio-based molecules for self-assembly into functional materials. N-(4-ethynylphenyl)-4-methylbenzamide, when conjugated with other components through CuAAC, can form supramolecular structures. These assemblies find use in electro-optical devices, sensors, and nanotechnology .

Catalysis

The unique structure of N-(4-ethynylphenyl)-4-methylbenzamide may enable catalytic applications. While specific studies are ongoing, its potential as a catalyst in organic transformations or polymerization reactions warrants investigation .

Hydrogenation of Heterocyclic Compounds

Although not directly related to N-(4-ethynylphenyl)-4-methylbenzamide, the catalytic system involving NiCl2-Li-DTBB (4,4’-di-tert-butylbiphenyl) enables the selective hydrogenation of cyclic, bi-cyclic, and linear non-conjugated dienes to monoenes. This process occurs under mild, atmospheric conditions and has implications for synthetic chemistry .

Safety and Hazards

Propiedades

IUPAC Name |

N-(4-ethynylphenyl)-4-methylbenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13NO/c1-3-13-6-10-15(11-7-13)17-16(18)14-8-4-12(2)5-9-14/h1,4-11H,2H3,(H,17,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KIAYEZOBJYIXID-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)C#C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-ethynylphenyl)-4-methylbenzamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[(5-Fluoropyrimidin-2-yl)oxy]pyrrolidin-2-one](/img/structure/B2713675.png)

![N1-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-N2-(3,4-dimethoxyphenyl)oxalamide](/img/structure/B2713682.png)

![2-[5-({2-[(4-isopropylphenyl)amino]-2-oxoethyl}thio)-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-2-yl]-N-(4-methoxybenzyl)acetamide](/img/structure/B2713684.png)

![4-[(4-Chloro-1-naphthyl)oxy]piperidine hydrochloride](/img/structure/B2713690.png)